AB-CHMINACA metabolite M1B has the CAS number 2131173-54-9 and is classified as a synthetic cannabinoid. It is produced during the metabolic processes of its parent compound, AB-CHMINACA, which is known to act as a potent agonist of the central cannabinoid receptor type 1 (CB1) with a binding affinity (Ki) of approximately 0.9 nM . The compound has been identified in various biological matrices, indicating its relevance in drug detection and forensic analysis .
The synthesis of AB-CHMINACA metabolite M1B typically involves metabolic processes that occur in vivo after the administration of AB-CHMINACA. While specific synthetic pathways for M1B are not extensively documented, it can be inferred that it results from enzymatic reactions facilitated by cytochrome P450 enzymes, which are known to play a crucial role in the metabolism of many synthetic cannabinoids .
The identification of this metabolite often relies on advanced analytical techniques such as liquid chromatography coupled with mass spectrometry (LC-MS), which allows for the separation and identification of metabolites based on their mass-to-charge ratios.
The molecular formula for AB-CHMINACA metabolite M1B is C20H28N4O2, with a molecular weight of 356.5 g/mol . Its structural characteristics include:
The specific three-dimensional conformation of M1B contributes significantly to its interaction with cannabinoid receptors, although detailed crystallographic data remains sparse.
AB-CHMINACA metabolite M1B undergoes various chemical reactions typical for metabolites derived from synthetic cannabinoids. These may include:
The exact pathways and intermediates involved in the metabolism of AB-CHMINACA into M1B are not well-documented, necessitating further research to elucidate these processes comprehensively.
AB-CHMINACA metabolite M1B is described as a crystalline solid . Key physical properties include:
Chemical properties such as stability under various conditions (light, temperature) have not been extensively studied but are crucial for understanding its behavior in biological systems.
AB-CHMINACA metabolite M1B is primarily utilized in forensic science for drug testing purposes. Its detection in biological samples aids in understanding the metabolism of synthetic cannabinoids and their potential effects on human health. Research into this compound contributes to broader studies on synthetic cannabinoids' prevalence, metabolism, and impact on public health .
In vitro studies utilizing human and murine liver microsomes have elucidated the primary metabolic routes responsible for the biotransformation of AB-CHMINACA into its major metabolite M1B (N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-[(3-hydroxycyclohexyl)methyl]indazole-3-carboxamide). These investigations consistently identify two dominant metabolic pathways:
Primary Hydrolysis Pathway:This route initiates with amidase-mediated hydrolysis of the distal amide group in AB-CHMINACA, generating a carboxylic acid intermediate (M1). Subsequent hydroxylation at the cyclohexylmethyl (CHM) ring yields positional isomers of mono-hydroxylated metabolites, classified collectively as M4 metabolites. Among these, M1B (hydroxylation at the C3 position of the cyclohexyl ring) predominates in both human and mouse systems. In murine models, this pathway accounts for >70% of circulating metabolites detected in blood within 30–300 minutes post-administration [5].
Secondary Hydroxylation Pathway:A minor route involves direct cytochrome P450-mediated hydroxylation of the parent compound’s CHM moiety, producing trace metabolites like M3 (mono-hydroxylated AB-CHMINACA). These metabolites represent <5% of total metabolic output in vitro and undergo further reduction to form di-hydroxylated derivatives (e.g., M6) [5].
Table 1: Key Metabolic Reactions of AB-CHMINACA Leading to M1B Formation
| Metabolic Route | Reaction Sequence | Key Enzymes Involved | Relative Abundance (%) |
|---|---|---|---|
| Hydrolysis-Hydroxylation | Amide hydrolysis → Cyclohexyl hydroxylation | Amidases, CYPs | >70% (Human & Mouse) |
| Direct Hydroxylation | Cyclohexyl hydroxylation | CYPs (CYP3A4, CYP2C9) | <5% (Human & Mouse) |
Metabolite structural confirmation was achieved via liquid chromatography-tandem mass spectrometry (LC-MS/MS) with comparison to synthesized reference standards. Notably, human and mouse liver microsomes exhibit comparable catalytic efficiency for M1B formation, though quantitative differences exist in isomer distribution [3] [5].
The biotransformation steps culminating in M1B biosynthesis critically depend on cytochrome P450 (CYP) isoenzymes, particularly for the hydroxylation reactions. Systematic screening using recombinant human CYPs reveals distinct catalytic roles:
Chemical inhibition studies corroborate these findings: Co-incubation of AB-CHMINACA with ketoconazole (CYP3A4 inhibitor) reduces M1B formation by 85% in human liver microsomes, whereas sulfaphenazole (CYP2C9 inhibitor) causes only 15% reduction [3].
Table 2: Enzyme Kinetics of Key CYP Isoenzymes in M1B Biosynthesis
| CYP Isoenzyme | Km (μM) | Vmax (pmol/min/pmol CYP) | Clint (μL/min/pmol) |
|---|---|---|---|
| CYP3A4 | 28.9 ± 3.5 | 0.54 ± 0.03 | 18.7 ± 1.2 |
| CYP2C9 | 45.6 ± 6.1 | 0.24 ± 0.02 | 5.2 ± 0.4 |
| CYP2C19 | 52.3 ± 7.8 | 0.25 ± 0.03 | 4.8 ± 0.5 |
Structurally analogous synthetic cannabinoids like AMB-FUBINACA and AMB-CHMICA exhibit similar CYP-dependent hydroxylation patterns, though their metabolic rates differ due to N-functionalization variations [8].
M1B biosynthesis occurs almost exclusively via Phase I metabolic reactions, with minimal Phase II conjugation involvement:
Phase I Dominance:
Limited Phase II Involvement:
Table 3: Phase I vs. Phase II Metabolic Contributions to AB-CHMINACA Disposition
| Metabolic Phase | Reaction Type | Major Metabolites | Relative Abundance in Urine (%) |
|---|---|---|---|
| Phase I | Amide hydrolysis | M1 (carboxylic acid) | 42.3% |
| Phase I | Cyclohexyl hydroxylation | M1B (hydroxylated acid) | 38.7% |
| Phase I | Di-hydroxylation | M6 derivatives | 9.1% |
| Phase II | Glucuronidation | M1B-glucuronide | 7.5% |
This metabolic inertia toward Phase II reactions contrasts with other synthetic cannabinoids like MDMB-CHMICA, which undergo extensive glucuronidation [4].
Significant interspecies differences exist in the kinetics and distribution of M1B between humans and rodent models, impacting translational interpretations:
Kinetic Disparities:
Tissue Distribution:
Table 4: Species-Specific Differences in M1B Pharmacokinetics
| Parameter | Human | Mouse | Rat |
|---|---|---|---|
| t½ in Blood (h) | 6.2 ± 1.1 | 1.8 ± 0.3 | 2.4 ± 0.5 |
| Urinary Excretion (%) | 72.4 ± 8.5 | 91.2 ± 6.3 | 68.7 ± 7.2 |
| Liver-to-Blood Ratio | 12.5:1 | 8.7:1 | 10.3:1 |
These variations necessitate cautious extrapolation of rodent data to humans, particularly regarding forensic biomarker windows and tissue-specific toxicity [5] [8].
CAS No.: 31373-65-6
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1